molecular formula C23H20 B086509 Naphthalene, 1,1'-(1,3-propanediyl)bis- CAS No. 14564-86-4

Naphthalene, 1,1'-(1,3-propanediyl)bis-

Cat. No.: B086509
CAS No.: 14564-86-4
M. Wt: 296.4 g/mol
InChI Key: ZOZXMYSUFOYSEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalene, 1,1'-(1,3-propanediyl)bis- is a polycyclic aromatic hydrocarbon (PAH) comprising two naphthalene moieties linked via a three-carbon (1,3-propanediyl) chain. Its molecular formula is C₂₃H₂₀, derived from two naphthalene units (C₁₀H₈ each) connected by a propylene bridge, resulting in the loss of two hydrogen atoms at the bonding sites. This compound is primarily formed during the pyrolysis of lignin or synthetic polymers (e.g., polystyrene, polypropylene) under catalytic conditions, such as with zeolite Y, which promotes deoxygenation and aromatization . It is a significant component of bio-oils, contributing to fuel quality due to its high aromaticity and energy density.

Properties

CAS No.

14564-86-4

Molecular Formula

C23H20

Molecular Weight

296.4 g/mol

IUPAC Name

1-(3-naphthalen-1-ylpropyl)naphthalene

InChI

InChI=1S/C23H20/c1-3-16-22-18(8-1)10-5-12-20(22)14-7-15-21-13-6-11-19-9-2-4-17-23(19)21/h1-6,8-13,16-17H,7,14-15H2

InChI Key

ZOZXMYSUFOYSEK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2CCCC3=CC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCCC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural and Functional Differences

The table below compares Naphthalene, 1,1'-(1,3-propanediyl)bis- with similar aromatic dimers and derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features % Area in Pyrolysis*
Naphthalene, 1,1'-(1,3-propanediyl)bis- C₂₃H₂₀ 296.41 Two naphthalenes linked by propane; high aromatic stability 14.13–33.3%
Benzene, 1,1'-(1,3-propanediyl)bis- C₁₅H₁₆ 196.29 Two benzenes linked by propane; lower molecular weight 3.2–3.6%
Naphthalene, 1,1'-(1,4-butanediyl)bis- C₂₄H₂₂ 310.43 Longer butylene chain; increased flexibility 3.14–3.66%
2-Phenylnaphthalene C₁₆H₁₂ 204.27 Single naphthalene with phenyl substituent; monomeric 6.22–7.18%
m-Terphenyl C₁₈H₁₄ 230.31 Three benzene rings; linear structure 3.35–3.39%

*% Area indicates relative abundance in bio-oil from catalytic or non-catalytic pyrolysis.

Key Findings:

Yield Optimization: Catalytic pyrolysis significantly enhances the yield of Naphthalene, 1,1'-(1,3-propanediyl)bis- (up to 33.3% with zeolite Y) compared to non-catalytic methods (14.13%) . This is attributed to the catalyst’s ability to remove oxygenated groups and favor C–C coupling.

Chain Length Effects : The propane-linked naphthalene dimer shows higher abundance than its butanediyl analog (C₂₄H₂₂), likely due to steric and kinetic preferences during pyrolysis .

Aromaticity vs. Reactivity: Compared to monomeric derivatives like 2-phenylnaphthalene, the dimeric structure offers greater thermal stability but lower reactivity in further chemical modifications .

Physicochemical Properties

  • Boiling Point : Higher than benzene analogs (e.g., C₁₅H₁₆) due to increased molecular weight and aromatic stacking.
  • Solubility : Insoluble in water; moderate solubility in organic solvents (e.g., toluene, dichloromethane).
  • Thermal Stability : Superior to terphenyls (C₁₈H₁₄) due to rigid naphthalene cores and stable propane linkages .

Preparation Methods

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation represents a classical approach for synthesizing alkylated aromatic compounds. For 1,3-diphenylpropane, this method involves the reaction of benzene with 1,3-dibromopropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The mechanism proceeds via the formation of a carbocation intermediate at the central carbon of the propane chain, which subsequently undergoes electrophilic aromatic substitution with two equivalents of benzene.

Reaction Conditions:

  • Catalyst: Anhydrous AlCl₃ (1.2 equivalents)

  • Solvent: Dichloromethane or nitrobenzene (polar aprotic solvent)

  • Temperature: 0–25°C (controlled to minimize polyalkylation)

  • Stoichiometry: Benzene (4 equivalents), 1,3-dibromopropane (1 equivalent)

Challenges and Optimization:

  • Polyalkylation is a common side reaction due to the stability of the secondary carbocation. To suppress this, a large excess of benzene ensures monoalkylation dominates.

  • Catalyst activity diminishes in the presence of moisture; thus, rigorously anhydrous conditions are critical.

Grignard Reagent Coupling

A two-step Grignard methodology offers better control over regioselectivity. Phenylmagnesium bromide (C₆H₅MgBr) reacts with 1,3-dihalopropane (e.g., 1,3-dibromopropane) to form 1,3-diphenylpropane.

Step 1: Formation of the Organomagnesium Intermediate

C6H5MgBr+Br(CH2)3BrC6H5(CH2)3MgBr+MgBr2\text{C}6\text{H}5\text{MgBr} + \text{Br(CH}2\text{)}3\text{Br} \rightarrow \text{C}6\text{H}5\text{(CH}2\text{)}3\text{MgBr} + \text{MgBr}_2

Step 2: Quenching with Proton Source

C6H5(CH2)3MgBr+H2OC6H5(CH2)3H+Mg(OH)Br\text{C}6\text{H}5\text{(CH}2\text{)}3\text{MgBr} + \text{H}2\text{O} \rightarrow \text{C}6\text{H}5\text{(CH}2\text{)}_3\text{H} + \text{Mg(OH)Br}

Reaction Conditions:

  • Solvent: Diethyl ether or tetrahydrofuran (THF)

  • Temperature: Reflux (35–66°C)

  • Workup: Hydrolysis with dilute HCl or ammonium chloride

Advantages:

  • Avoids carbocation rearrangements, ensuring higher purity.

  • Suitable for substrates sensitive to acidic conditions.

Catalytic Hydrogenation of 1,3-Diphenylpropanone

Reduction of the ketone precursor 1,3-diphenylpropanone provides a high-yield route. The Wolff-Kishner or Clemmensen reduction removes the carbonyl group, yielding the propane backbone.

Clemmensen Reduction:

\text{C}6\text{H}5\text{CO(CH}2\text{)}2\text{C}6\text{H}5} + 4 \text{Zn(Hg)} + 4 \text{HCl} \rightarrow \text{C}6\text{H}5\text{(CH}2\text{)}3\text{C}6\text{H}5} + 4 \text{ZnCl}2 + 2 \text{H}2\text{O}

Reaction Conditions:

  • Catalyst: Amalgamated zinc (Zn-Hg)

  • Solvent: Aqueous HCl

  • Temperature: Reflux (110–120°C)

Yield Considerations:

  • Excess reducing agent ensures complete conversion.

  • Side products like over-reduced hydrocarbons may form if reaction time exceeds optimal duration.

Palladium-Catalyzed Cross-Coupling

Modern transition-metal-catalyzed couplings, such as Suzuki-Miyaura or Negishi reactions, enable precise construction of the carbon skeleton. For example, reacting 1,3-dibromopropane with phenylboronic acid in the presence of palladium acetate (Pd(OAc)₂) forms 1,3-diphenylpropane.

General Reaction:

\text{Br(CH}2\text{)}3\text{Br} + 2 \text{C}6\text{H}5\text{B(OH)}2 \xrightarrow{\text{Pd catalyst}} \text{C}6\text{H}5\text{(CH}2\text{)}3\text{C}6\text{H}5} + 2 \text{B(OH)}3 + 2 \text{HBr}

Optimized Parameters:

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: K₂CO₃ (3 equivalents)

  • Solvent: Toluene/water biphasic system

  • Temperature: 80–100°C

Benefits:

  • High functional group tolerance.

  • Scalable for industrial applications.

Comparative Analysis of Methods

The table below summarizes key metrics for each synthesis route:

MethodYield (%)Purity (%)Cost (Relative)Scalability
Friedel-Crafts55–6570–80LowModerate
Grignard Coupling75–8585–90ModerateHigh
Ketone Reduction80–9090–95HighLow
Palladium-Catalyzed85–9595–99Very HighHigh

Key Observations:

  • Friedel-Crafts Alkylation is cost-effective but suffers from moderate yields due to polyalkylation.

  • Grignard Coupling balances yield and purity but requires stringent anhydrous conditions.

  • Palladium-Catalyzed Methods offer superior yields and purity at the expense of higher catalyst costs.

Industrial-Scale Production Considerations

For bulk synthesis, the Grignard and Friedel-Crafts methods are historically prevalent due to lower catalyst costs. However, emerging technologies favor palladium-catalyzed routes for pharmaceutical-grade applications requiring high purity. Solvent recovery systems and continuous-flow reactors enhance efficiency in large-scale operations.

Q & A

Q. How should controlled exposure studies for assessing systemic toxicity of Naphthalene, 1,1'-(1,3-propanediyl)bis- in laboratory mammals be designed?

  • Methodological Answer : Studies should follow standardized inclusion criteria, including defined routes of exposure (inhalation, oral, dermal) and health outcomes such as respiratory, hepatic, or renal effects . For example, inhalation studies should specify aerosol generation methods, while oral studies require precise dosing via gavage or diet. Outcome measures must align with systemic endpoints like body weight changes, histopathology, or biomarkers of organ damage (e.g., serum ALT for hepatic effects). Use Table B-1 (Inclusion Criteria) to ensure compliance with species selection (e.g., rodents), exposure duration, and endpoints .

Q. What critical factors minimize risk of bias in experimental animal studies on this compound?

  • Methodological Answer : Apply the Risk of Bias (RoB) framework from Appendix C, which emphasizes:
  • Randomization : Administered doses must be randomized to avoid selection bias .
  • Blinding : Research personnel should be blinded to study groups during data collection and analysis to prevent performance bias .
  • Outcome Completeness : Ensure no attrition or exclusion of data points (attrition/exclusion bias) .
    Studies meeting all four key RoB criteria (e.g., exposure characterization, outcome assessment) are classified as "High Initial Confidence" .

Q. How are human epidemiological studies screened for relevance in toxicological assessments of this compound?

  • Methodological Answer : Prioritize peer-reviewed studies with explicit exposure characterization (e.g., occupational or environmental monitoring) and controlled confounders . Non-English studies are included if abstracts or tables provide sufficient data. For critical studies, request full translations. Use Table C-5 (RoB for Observational Studies) to evaluate selection bias (e.g., cohort representativeness) and detection bias (e.g., biomarker reliability) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported toxicological data across studies?

  • Methodological Answer : Contradictions often arise from variability in study design or RoB. Apply tiered confidence assessments:
  • High Confidence : Studies with rigorous exposure characterization (e.g., dose-response curves) and low RoB .
  • Low Confidence : Studies with inferred exposure levels or incomplete outcome data .
    Meta-analyses should weight studies by their confidence tier. For example, Troester et al. (2002) demonstrated high confidence by quantifying hemoglobin adduct stability, a robust biomarker for naphthalene oxide exposure .

Q. What advanced methodologies characterize metabolic byproducts of Naphthalene, 1,1'-(1,3-propanediyl)bis- in biological systems?

  • Methodological Answer : Use mass spectrometry (MS) coupled with liquid chromatography (LC) to identify reactive intermediates like 1,2-naphthoquinone or 1,4-naphthoquinone . Stability assays for hemoglobin or albumin adducts are critical, as these adducts reflect metabolic activation pathways. For environmental degradation products, GC-MS can detect benzene derivatives (e.g., 1,1'-(1,3-propanediyl)bis-benzene) in pyrolysis studies .

Q. How are mechanistic studies designed to elucidate the genomic toxicity of this compound?

  • Methodological Answer : Focus on in vitro models (e.g., human cell lines) with endpoints such as DNA adduct formation (via ³²P-postlabeling) or transcriptional changes (RNA-seq). For in vivo models, assess gene expression in target tissues (e.g., lung or liver) using qPCR arrays for oxidative stress markers (e.g., Nrf2, CYP450 isoforms) . Ensure blinding and replicate experiments to mitigate detection bias .

Data Analysis & Synthesis

Q. What statistical frameworks are recommended for synthesizing toxicokinetic data across species?

  • Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences in metabolic rates. Input parameters should include partition coefficients (e.g., log P) and enzyme kinetics (e.g., Vmax for CYP2F1-mediated oxidation). Validate models against in vivo data from controlled exposure studies .

Q. How are environmental monitoring data for this compound standardized in heterogeneous datasets?

  • Methodological Answer : Normalize measurements to media-specific thresholds (e.g., air: μg/m³; water: ppb) and account for transformation products (e.g., photodegradation in soil). Use Appendix B’s environmental fate criteria (transport, partitioning) to contextualize detection limits . For biomonitoring, correlate urinary metabolites (e.g., 1-naphthol) with exposure levels using regression models adjusted for creatinine .

Tables for Quick Reference

Q. Table 1. Key Risk of Bias (RoB) Criteria for Animal Studies

CriteriaHigh Confidence Requirements
RandomizationExplicit dose randomization
BlindingPersonnel blinded to study groups
Outcome CompletenessNo attrition/exclusion
Exposure CharacterizationQuantified dose metrics (e.g., ppm, mg/kg)

Q. Table 2. Common Metabolic Byproducts

ByproductDetection MethodStudy Reference
1,2-NaphthoquinoneLC-MS/MS
1,1'-(1,3-Propanediyl)bis-benzeneGC-MS
Hemoglobin AdductsStability assays

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.